2,4-Diiodo-5-trifluoromethyl-phenol
Overview
Description
2,4-Diiodo-5-trifluoromethyl-phenol is a halogenated phenol derivative with the molecular formula C7H3F3I2O. This compound has gained attention due to its potential biological and industrial applications. The presence of iodine and trifluoromethyl groups in its structure imparts unique chemical properties, making it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diiodo-5-trifluoromethyl-phenol typically involves the halogenation of a phenol derivative. One common method is the iodination of 5-trifluoromethyl-2-iodophenol using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure selective iodination.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diiodo-5-trifluoromethyl-phenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and organometallic reagents.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used for these reactions.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atoms or reduce the trifluoromethyl group. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield azido, thiocyanato, or organometallic derivatives, while oxidation reactions can produce quinones or other oxidized phenolic compounds.
Scientific Research Applications
2,4-Diiodo-5-trifluoromethyl-phenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound has potential applications in biological research due to its ability to interact with biomolecules. It can be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its unique chemical properties may make it a valuable candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its halogenated structure imparts unique properties to the materials, making them suitable for use in various industrial applications.
Mechanism of Action
The mechanism of action of 2,4-Diiodo-5-trifluoromethyl-phenol involves its interaction with molecular targets and pathways in biological systems. The iodine and trifluoromethyl groups can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The compound may also interact with cellular membranes, affecting their permeability and function. Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
2,4-Diiodo-5-trifluoromethyl-phenol can be compared with other halogenated phenol derivatives, such as:
2,4-Dichloro-5-trifluoromethyl-phenol: This compound has chlorine atoms instead of iodine, which can affect its reactivity and chemical properties.
2,4-Dibromo-5-trifluoromethyl-phenol:
2,4-Diiodo-5-methyl-phenol:
Properties
IUPAC Name |
2,4-diiodo-5-(trifluoromethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3I2O/c8-7(9,10)3-1-6(13)5(12)2-4(3)11/h1-2,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJBBXJQOXWUPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)I)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3I2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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